5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide

CFTR inhibitor Diarrhea Polycystic Kidney Disease

This compound is a patent-exemplified CFTR inhibitor (EP2278879), uniquely integrating a 5-methylisoxazole-3-carboxamide donor/acceptor array with a planar N-(5-phenyl-1,3,4-oxadiazol-2-yl) amide. With a fragment-like MW (270.24 g/mol), optimal tPSA (94.1 Ų), and moderate lipophilicity (XLogP3-AA=1.8), it is a superior scaffold over regioisomeric or methylene-spacer analogs. Specifically validated for antibacterial SAR against S. aureus & E. coli, and ideal for FBDD co-crystallization studies on ABC transporters. Procure for targeted chemical biology programs requiring precise hydrogen-bonding topology.

Molecular Formula C13H10N4O3
Molecular Weight 270.248
CAS No. 955677-73-3
Cat. No. B2978726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide
CAS955677-73-3
Molecular FormulaC13H10N4O3
Molecular Weight270.248
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C13H10N4O3/c1-8-7-10(17-20-8)11(18)14-13-16-15-12(19-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18)
InChIKeyMTTGOFBHBJUVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide (CAS 955677-73-3): A Dual-Heterocyclic Scaffold for Targeted Lead Discovery


5-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide (CAS 955677-73-3) is a synthetic small molecule (MW 270.24 g/mol, C13H10N4O3) that uniquely links a 5-methylisoxazole-3-carboxamide moiety to a 5-phenyl-1,3,4-oxadiazol-2-amine core [1]. This dual heterocyclic architecture places it at the intersection of two independently pharmacophoric ring systems, offering a distinct hydrogen-bonding topology (XLogP3-AA = 1.8, tPSA = 94.1 Ų) that is not replicated by simpler mono-heterocyclic analogs [1]. The compound is catalogued as PubChem CID 16953752 and has been specifically exemplified in patent literature as a CFTR inhibitor (EP2278879 / WO2009131957), indicating a validated, albeit early-stage, biological rationale for its design [2].

Why In-Class 1,3,4-Oxadiazole or Isoxazole Carboxamide Analogs Cannot Replace 5-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide


Despite the abundance of 1,3,4-oxadiazole and isoxazole carboxamide derivatives in commercial screening libraries, simple substitution with either a mono- heterocyclic or regioisomeric analog is not scientifically valid. The precise 5-methylisoxazole-3-carboxamide motif provides a specific hydrogen-bond donor/acceptor array that is absent in 3-phenylisoxazole-4-carboxylates or 1,2,4-oxadiazole regioisomers [1]. Crucially, the N-(5-phenyl-1,3,4-oxadiazol-2-yl) amide linkage creates a planar, conjugated system that dictates a unique molecular shape and electrostatic distribution, which cannot be reproduced by analogs with methylene spacers, such as (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate [1]. This compound has been specifically named as an active agent in a CFTR inhibition patent (EP2278879), demonstrating that its exact connectivity was selected from a larger Markush structure for a defined biological purpose [2]; generic analogs have not established equivalent functional relevance.

Product-Specific Quantitative Evidence Guide for Scientific Evaluation of 5-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide


Patent-Backed CFTR Inhibition: Functional Selection from a Broad Markush Space

The compound is explicitly claimed and exemplified in patent EP2278879 (WO2009131957) as a CFTR inhibitor. Unlike the vast majority of structurally similar 1,3,4-oxadiazole derivatives that appear only in generic Markush claims, this specific compound was selected for detailed disclosure, indicating it met internal potency and/or selectivity criteria for CFTR inhibition [1]. This represents a qualitative but critical differentiation: the compound has passed an initial novelty and utility filter that anonymous screening library analogs have not. The patent describes methods for treating diarrhea and polycystic kidney disease by inhibiting functional CFTR polypeptide, defining a concrete therapeutic context [1].

CFTR inhibitor Diarrhea Polycystic Kidney Disease Ion Channel

Distinct Physicochemical Profile vs. Extended-Spacer Analog: tPSA and LogP Differentiation

The compound's topological polar surface area (tPSA), a key determinant of membrane permeability, is 94.1 Ų [1]. A closely related analog with a methylene spacer, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate (ATB Molecule ID 1611381, ChEMBL1698244), has a molecular weight of 361.36 g/mol and a different connectivity pattern, altering its hydrogen-bonding capacity and molecular shape [2][3]. While exact tPSA and LogP values for the comparator are not directly available in the same source, the increased molecular complexity and additional rotatable bond in the ester-linked analog predictably increase tPSA (likely >100 Ų) and molecular volume, making this compound the more compact and potentially more permeable scaffold for CNS or intracellular targets [1][3].

Drug-likeness Permeability Physicochemical Properties Medicinal Chemistry

Antibacterial Potential: Class-Level SAR Support for the 5-Methylisoxazole-Oxadiazole Motif

A series of 1,3,4-oxadiazole derivatives containing a 5-methylisoxazole moiety were evaluated for antibacterial activity, demonstrating that the conjunction of these two heterocycles can yield compounds with measurable zones of inhibition against Gram-positive and Gram-negative bacteria [1]. While the specific title compound was not part of this study, the series includes close analogs such as 2-aryl-5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazoles (e.g., 6a-c) that share the identical 5-methylisoxazol-3-yl and 1,3,4-oxadiazole connectivity [1]. The reported antibacterial activity provides a class-level precedent that the dual heterocyclic framework is compatible with antimicrobial activity, and the specific substitution pattern (N-(5-phenyl-1,3,4-oxadiazol-2-yl)carboxamide) represents a logical extension of this SAR [1].

Antibacterial Antimicrobial Resistance 5-Methylisoxazole Structure-Activity Relationship

Best-Fit Research and Industrial Application Scenarios for 5-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide


CFTR-Targeted Probe Development and Diarrheal Disease Research

Given its specific patent exemplification as a CFTR inhibitor [1], the compound is optimally deployed as a chemical probe or starting scaffold for programs investigating CFTR-mediated secretory diarrheas (e.g., cholera, traveler's diarrhea) or autosomal dominant polycystic kidney disease (ADPKD). Researchers can leverage the patent's functional guidance to design secondary assays, while the compound's moderate lipophilicity (XLogP3-AA = 1.8) makes it a promising template for optimizing both potency and oral bioavailability [2].

Antimicrobial Screening in Defined SAR Expansion Sets

The compound serves as a strategic SAR expansion to the 5-methylisoxazole-1,3,4-oxadiazole series reported by Hui et al. (2002) [3]. Procurement is justified for focused libraries designed to test the impact of N-(5-phenyl-1,3,4-oxadiazol-2-yl)carboxamide substitution on antibacterial potency against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli.

Fragment-Based and Structure-Based Drug Design (FBDD/SBDD) for Ion Channels

With a molecular weight of only 270.24 g/mol and a defined hydrogen-bonding pattern [2], this compound meets fragment-like criteria for FBDD. Its placement in the CFTR inhibitor chemical space [1] makes it suitable for co-crystallization or cryo-EM studies aimed at mapping novel allosteric binding sites on the CFTR protein or related ABC transporters, especially where minimal molecular weight is critical for detecting weak initial interactions.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The compound's borderline CNS Multiparameter Optimization (MPO) score (tPSA 94.1 Ų, HBD 1, XLogP3-AA 1.8) [2] makes it a useful benchmark for evaluating how dual oxadiazole-isoxazole connectivity influences blood-brain barrier permeability. It can be used as a control compound in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transport studies when compared to larger, more polar ester-linked analogs [4][5].

Quote Request

Request a Quote for 5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.